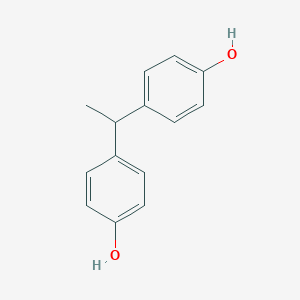

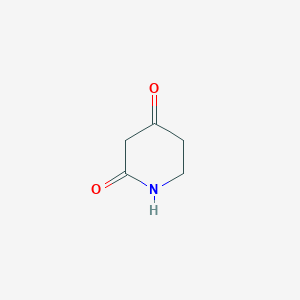

![molecular formula C20H25N5O2 B057250 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839699-72-8](/img/structure/B57250.png)

2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Overview

Description

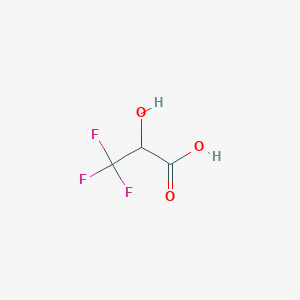

“2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the linear formula C22H27N5O3 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of 2,3-disubstituted 1-alkylpyrrolo[2,3-b]quinoxalines was accomplished through the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd(OAc)2, NaOAc, and KOtBu in DMSO . This method afforded desired pyrrolo[2,3-b]quinoxalines in 65–92% reaction yields .Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 409.492 . Further physical and chemical properties are not available in the current resources.Scientific Research Applications

Cancer Therapeutics

SIRT1 Activator 3 has been investigated for its potential in cancer treatment due to its role in cellular metabolism and genome stability. By modulating SIRT1 activity, it may influence cancer cell proliferation and survival . The compound’s ability to inhibit or activate SIRT1 can lead to the development of novel cancer therapies, particularly in cancers where SIRT1 plays a key role in tumor growth or suppression.

Neurodegenerative Diseases

The activation of SIRT1 is associated with neuroprotection, which makes SIRT1 Activator 3 a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . It may help in reducing neuroinflammation and promoting neuronal survival, potentially slowing the progression of these diseases.

Metabolic Disorders

SIRT1 Activator 3 could be beneficial in managing metabolic disorders, including diabetes and obesity . SIRT1 influences fat storage, insulin sensitivity, and glucose homeostasis, and its activation by this compound could lead to new treatments for metabolic syndrome and related conditions.

Cardiovascular Health

Research suggests that SIRT1 has a protective role in cardiovascular health. SIRT1 Activator 3 may contribute to cardiovascular disease prevention by improving endothelial function, reducing oxidative stress, and preventing atherosclerosis .

Aging and Longevity

SIRT1 is known for its impact on aging and lifespan. Activating SIRT1 with compounds like SIRT1 Activator 3 could potentially delay aging-related processes and diseases, thereby extending healthy lifespan .

Autoimmune Diseases

The immunomodulatory effects of SIRT1 suggest that its activators can be used to treat autoimmune diseases. SIRT1 Activator 3 might help in reducing chronic inflammation and autoimmunity, offering a new approach to managing these conditions .

Mechanism of Action

Target of Action

The primary target of SIRT1 Activator 3, also known as CAY10591 or 2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, is Sirtuin 1 (SIRT1) . SIRT1 is a class III histone deacetylase, whose enzymatic activity is dependent on NAD+ as a cofactor . It modulates numerous activities by controlling gene expression, DNA repair, metabolism, oxidative stress response, mitochondrial function, and biogenesis .

Mode of Action

SIRT1 Activator 3 interacts with SIRT1 and increases its level and activity in a dose- and time-dependent manner . This interaction leads to the deacetylation of key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Biochemical Pathways

The activation of SIRT1 by SIRT1 Activator 3 affects several biochemical pathways. It regulates essential metabolic pathways and is implicated in cellular response to caloric restriction and lifespan extension . It also controls inflammation by controlling certain transcription factors, such as NF-κB, phosphatase and tensin homologue (PTEN), PDK1, and AKT, which play a crucial role in developing acute and chronic inflammation .

Pharmacokinetics

For a similar sirt1 activator, srt2104, it was found that the drug reached peak concentrations within 2–4 h and exhibited a half-life of approximately 15–20 h . The mean bioavailability was circa 14% and the mean clearance was circa 400 ml min (-1) . These properties might give us a hint about the ADME properties of SIRT1 Activator 3, but specific studies are needed to confirm this.

Result of Action

The activation of SIRT1 by SIRT1 Activator 3 leads to several molecular and cellular effects. It decreases cell growth and induces cell-cycle repressor p21 levels . It also suppresses TNF-α in a dose-dependent manner . Moreover, it decreases the expression of several invasion/migration promoter genes and induces repressor genes .

Future Directions

The synthesized compounds could be used in future research for the development of new antibiotics . Some of the synthesized compounds showed the same values compared to tetracycline in terms of minimum inhibition concentration and minimum bactericidal concentration determinations against Micrococcus luteus and Pseudomonas aeruginosa .

properties

IUPAC Name |

2-amino-N-cyclopentyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-27-12-6-11-25-18(21)16(20(26)22-13-7-2-3-8-13)17-19(25)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13H,2-3,6-8,11-12,21H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOFYGGJZCEPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CAY10591 interact with its target, SIRT1, and what are the downstream effects?

A1: CAY10591 is a synthetic small molecule that directly activates SIRT1, a NAD+-dependent deacetylase []. While the precise mechanism remains under investigation, studies suggest CAY10591 might enhance SIRT1 activity by increasing its binding affinity for substrates or by allosteric modulation [, ]. This activation leads to deacetylation of various SIRT1 target proteins, including transcription factors and enzymes, ultimately influencing diverse cellular processes such as cell growth, apoptosis, inflammation, and metabolism [, , , , ].

Q2: What is the role of CAY10591 in influencing cell growth and apoptosis in cancer cells?

A2: Research indicates that CAY10591 can exert anti-cancer effects in certain cancer cell lines. For instance, in multiple myeloma cells, CAY10591 induced significant apoptosis in a dose-dependent manner []. Similarly, in gingival epithelial carcinoma cells, CAY10591 suppressed cell growth and increased the levels of the cell-cycle repressor p21 [, ]. The observed anti-cancer effects are thought to be mediated by SIRT1 activation and subsequent modulation of downstream signaling pathways, such as those involving AKT, mTOR, and Src [, ].

Q3: How does CAY10591 impact inflammatory pathways, particularly in the context of inflammatory bowel disease (IBD)?

A3: Studies suggest a potential role of CAY10591 in modulating inflammatory pathways relevant to IBD. IBD is characterized by defective SIRT1 expression and increased levels of Smad7, an inhibitor of the anti-inflammatory cytokine transforming growth factor-β1 [, ]. Interestingly, activating SIRT1 with CAY10591 in IBD lamina propria mononuclear cells reduced Smad7 acetylation, leading to its degradation and suggesting a potential anti-inflammatory effect [].

Q4: Are there any studies investigating the use of CAY10591 in models of liver injury?

A4: Yes, CAY10591 has shown promising results in preclinical models of liver injury. For instance, in a rat model of acetaminophen-induced hepatotoxicity, both CAY10591 and resveratrol, another SIRT1 activator, attenuated liver damage and enhanced SIRT1 activity []. Similarly, in primary rat hepatocytes exposed to a toxic dose of paracetamol, CAY10591 mitigated the deleterious effects of paracetamol and reversed the decrease in SIRT1 activity []. These findings suggest a potential protective role of CAY10591 in liver injury, possibly mediated by SIRT1 activation.

Q5: What analytical techniques are commonly employed to detect and quantify CAY10591?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is frequently used to detect and quantify CAY10591, particularly in biological matrices like plasma []. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples. Researchers have developed and validated LC/MS/MS methods for CAY10591, establishing its suitability for doping control programs and pharmacokinetic studies [].

Q6: What are the known structural characteristics of CAY10591?

A6: CAY10591 (2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) is a small molecule with a molecular weight of 380.48 g/mol []. While detailed spectroscopic data might be proprietary information, fragmentation studies using mass spectrometry have provided insights into its structure and helped identify characteristic product ions for analytical purposes [].

Q7: Has the structure-activity relationship (SAR) of CAY10591 been investigated, and are there any known analogs?

A7: While detailed SAR studies focusing specifically on CAY10591 might be limited in the public domain, researchers have explored the SAR of other SIRT1 activators, like SRT1720, which share structural similarities with CAY10591 []. These studies often involve modifying the core structure of the activator and evaluating the impact of these changes on SIRT1 activation, potency, and selectivity. Such investigations are crucial for developing more potent and specific SIRT1 modulators for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

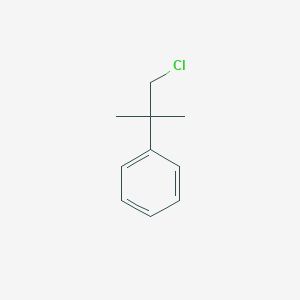

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)